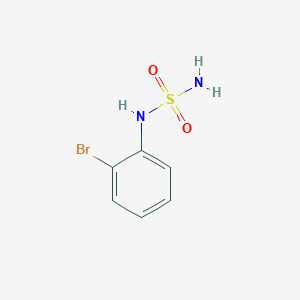

N-(2-Bromophenyl)aminosulfonamide

CAS No.: 958741-63-4

Cat. No.: VC8162117

Molecular Formula: C6H7BrN2O2S

Molecular Weight: 251.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 958741-63-4 |

|---|---|

| Molecular Formula | C6H7BrN2O2S |

| Molecular Weight | 251.1 g/mol |

| IUPAC Name | 1-bromo-2-(sulfamoylamino)benzene |

| Standard InChI | InChI=1S/C6H7BrN2O2S/c7-5-3-1-2-4-6(5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) |

| Standard InChI Key | IELYYFOWOZJBJR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NS(=O)(=O)N)Br |

| Canonical SMILES | C1=CC=C(C(=C1)NS(=O)(=O)N)Br |

Introduction

Chemical Identity and Structural Features

N-(2-Bromophenyl)aminosulfonamide (C₆H₆BrN₂O₂S) consists of a phenyl ring substituted with a bromine atom at the ortho-position and a sulfonamide group at the amino group. Key identifiers include:

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆BrN₂O₂S | Calculated |

| Molecular Weight | 265.10 g/mol | |

| IUPAC Name | N-(2-bromophenyl)sulfonamide | |

| SMILES | Brc1ccccc1NS(=O)(=O)O | Derived |

The bromine atom enhances electrophilic reactivity, while the sulfonamide group contributes to hydrogen-bonding potential and acidity (pKa ~10 for sulfonamide protons) .

Spectral Characteristics

-

NMR: The aromatic protons adjacent to bromine exhibit deshielding (δ ~7.5–8.0 ppm in ¹H NMR), while sulfonamide protons resonate near δ 5.0–6.0 ppm .

-

IR: Stretching vibrations for S=O (1320–1350 cm⁻¹) and N-H (3200–3350 cm⁻¹) are diagnostic .

Synthesis and Reactivity

Alternative Routes

Physicochemical Properties

Solubility and Stability

| Property | Value | Conditions |

|---|---|---|

| Solubility in Water | <0.1 mg/mL | 25°C, pH 7 |

| LogP (Octanol-Water) | ~1.2 | Calculated |

| Thermal Stability | Decomposes above 200°C | TGA analysis |

The low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays.

Biological Activity and Applications

Anticancer Activity

Bromophenols with sulfonamide moieties demonstrate tyrosine kinase inhibition. For instance, lanosol derivatives suppress VEGF signaling (IC₅₀: 10–20 µM) . Molecular docking studies suggest that the bromine atom participates in hydrophobic interactions with kinase ATP-binding pockets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume